

Cbz-NH-peg1-CH2CH2cooh chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cbz-NH-peg1-CH2CH2cooh**

Cat. No.: **B8096331**

[Get Quote](#)

An In-depth Technical Guide to **Cbz-NH-PEG1-CH2CH2COOH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG1-CH2CH2COOH, systematically named 3-(2-{{(benzyloxy)carbonyl}amino}ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, pharmaceutical sciences, and materials science. Its structure incorporates a terminal carboxylic acid, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and an amine group protected by a carboxybenzyl (Cbz) group.

This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols for its application, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)

Chemical & Physical Properties

The fundamental properties of **Cbz-NH-PEG1-CH2CH2COOH** are summarized below. These characteristics are essential for designing synthetic routes, purification procedures, and formulation strategies.

Table 1: General Chemical Properties

Property	Value	Source
Systematic Name	3-(2-((benzyloxy)carbonyl)amino)ethoxypropanoic acid	
CAS Number	1205751-19-4	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₅	[2]
Molecular Weight	267.28 g/mol	
Purity	≥98%	

Table 2: Physical & Handling Properties

Property	Value	Source
Physical Form	Solid	
Storage Temperature	4°C	
Solubility	Soluble in DMSO	[1]
Stability	Stable under recommended storage conditions.	

Table 3: Structural Identifiers

Type	Identifier	Source
InChI	1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16)	
InChI Key	CRNWVZCUBIJZEC-UHFFFAOYSA-N	
SMILES	O=C(O)CCOCCOCCNC(=O)O CC1=CC=CC=C1	

Core Reactivity and Applications

The utility of **Cbz-NH-PEG1-CH2CH2COOH** stems from its bifunctional nature. The terminal carboxylic acid and the Cbz-protected amine can be addressed with orthogonal chemistries, allowing for the sequential conjugation of two different molecules.

- Carboxylic Acid Moiety (-COOH): This functional group is readily activated for coupling with primary or secondary amines to form stable amide bonds.
- Cbz-Protected Amine (Cbz-NH-): The carboxybenzyl (Cbz or Z) group is a robust protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis, to liberate the free amine for subsequent reactions.^[3]

This dual reactivity makes the molecule an ideal PEG-based linker for constructing PROTACs, where it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.^[1]

Experimental Protocols

The following sections provide detailed methodologies for the two primary transformations involving this linker: activation of the carboxylic acid and deprotection of the amine.

Protocol 1: Carboxylic Acid Activation and Amine Coupling via EDC/NHS Chemistry

This two-step, one-pot reaction is a versatile method for conjugating the linker's carboxylic acid to an amine-containing molecule (e.g., a protein, peptide, or small molecule warhead). The process first involves the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with a primary amine.^{[4][5]}

Materials:

- **Cbz-NH-PEG1-CH2CH2COOH**
- Amine-containing molecule of interest (Molecule-NH₂)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous applications
- Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)[6]
- Activation Buffer (for aqueous reactions): 0.1 M MES, pH 5.5-6.0[4][7]
- Coupling Buffer (for aqueous reactions): PBS, pH 7.2-7.5[4][7]

Procedure (Organic Solvent):

- Dissolution: Dissolve **Cbz-NH-PEG1-CH₂CH₂COOH** (1.0 equivalent) in anhydrous DMF or DCM.
- Activator Addition: Add NHS (1.2-2.0 equivalents) and EDC (1.5-2.0 equivalents) to the solution.[4][6]
- Activation: Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[4][6]
- Conjugation: Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 equivalents).[6]
- Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, quench the reaction if necessary, dilute with an appropriate solvent, wash with aqueous solutions to remove excess reagents, and purify the final conjugate product, typically by flash column chromatography.

Procedure (Aqueous Buffer - for Bioconjugation):

- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of the linker in DMF or DMSO. Prepare the amine-containing molecule (e.g., protein) in Coupling Buffer (PBS, pH 7.4).[4]

- Activation: In a separate reaction, dissolve the linker in Activation Buffer (MES, pH 6.0). Add EDC (2-5 fold molar excess) and NHS (1.2-2 fold molar excess relative to the linker). Incubate for 15-30 minutes at room temperature.[4]
- Conjugation: Add the activated linker solution to the protein solution. The optimal molar excess of linker to protein (commonly 1.5 to 20-fold) should be determined empirically.[4][5]
- Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
- Quenching: Quench the reaction by adding hydroxylamine or another amine-containing buffer to hydrolyze unreacted NHS esters.[6][8]
- Purification: Remove excess reagents and byproducts using dialysis or a desalting column. [7][8]

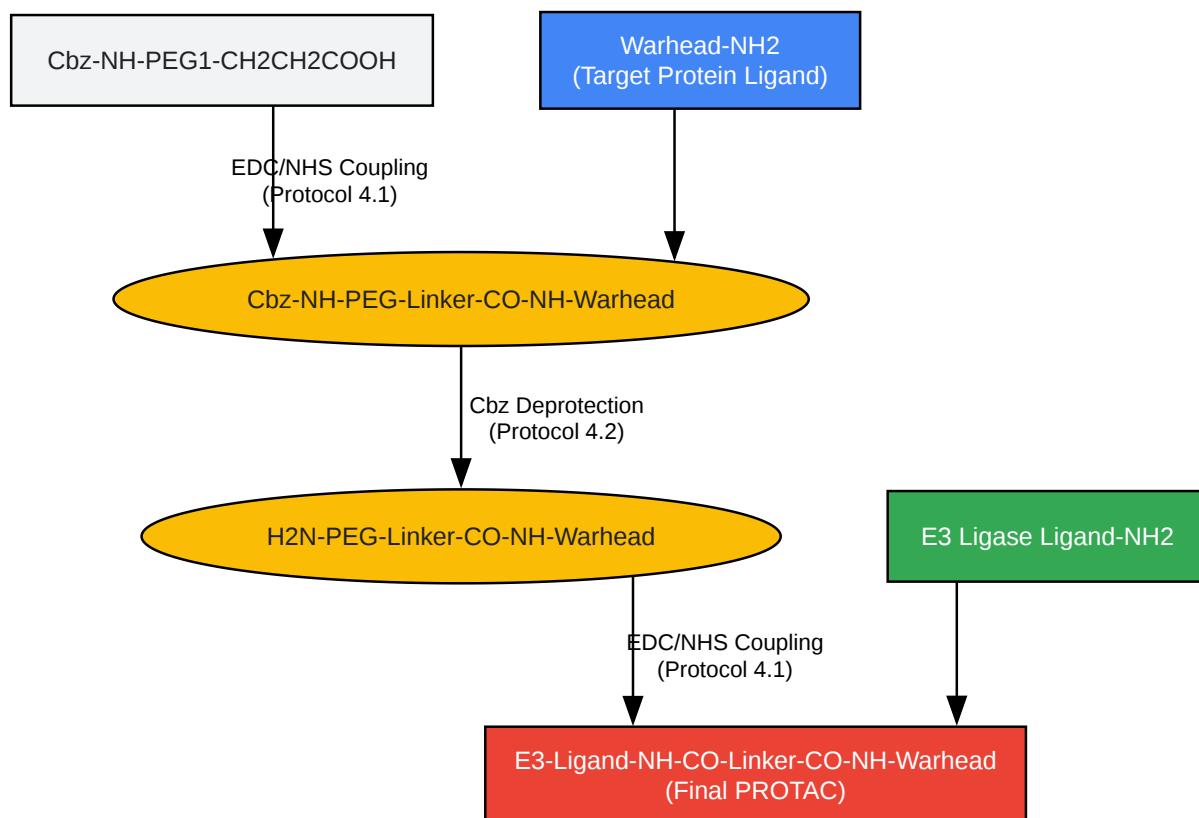
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz protecting group to yield the free amine.[3] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[3]

Materials:

- Cbz-protected compound
- Palladium on carbon (Pd/C), typically 5-10% w/w
- Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)[3]
- Hydrogen (H₂) source (balloon or hydrogenation apparatus)
- Inert filtration aid (e.g., Celite)

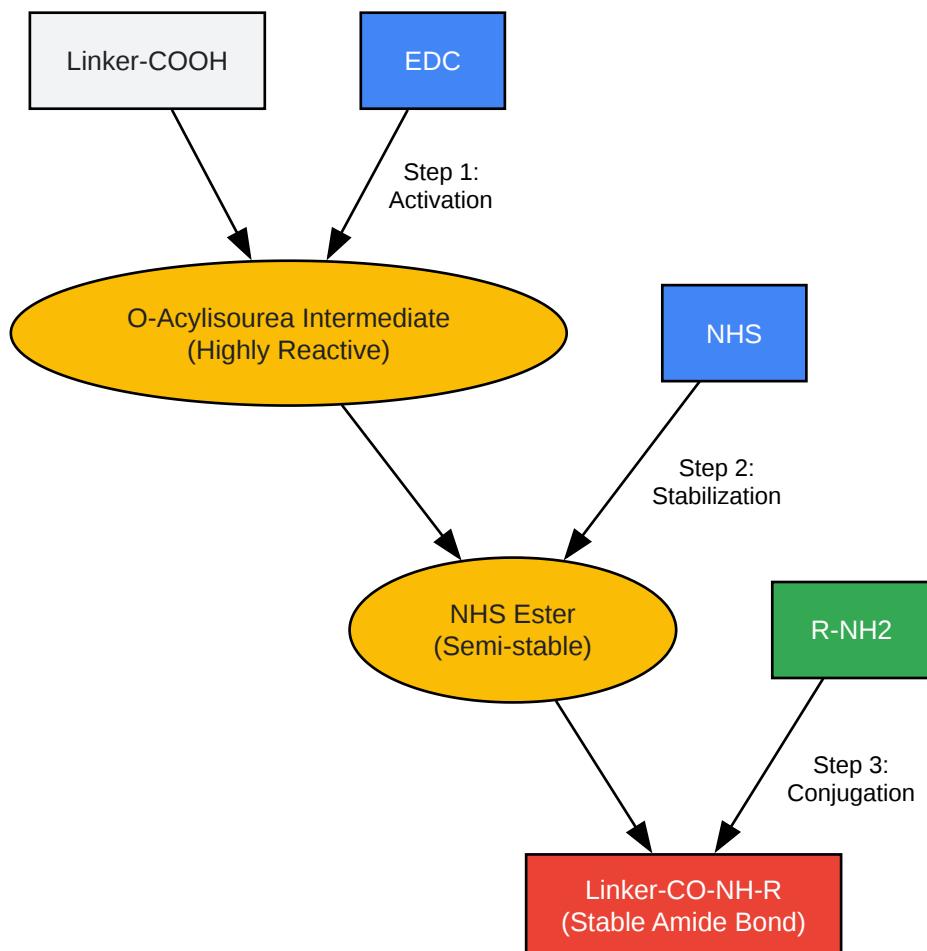
Procedure:


- Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

- Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
- Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the vessel in a hydrogenation apparatus. Evacuate and purge the flask with hydrogen several times.
- Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).[3][9]
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
- Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine product, which can be purified further if necessary.

Mandatory Visualizations

Diagram 1: General PROTAC Synthesis Workflow


The following diagram illustrates the logical workflow for using **Cbz-NH-PEG1-CH2CH2COOH** to synthesize a PROTAC molecule by sequentially coupling a target protein ligand (Warhead) and an E3 ligase ligand.

[Click to download full resolution via product page](#)

Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Diagram 2: EDC/NHS Coupling Reaction Pathway

This diagram shows the chemical reaction pathway for the activation of the linker's carboxylic acid and subsequent reaction with an amine.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cbz-NH-PEG1-CH₂COOH | PROTAC Linker | TargetMol [targetmol.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. total-synthesis.com [total-synthesis.com]
- To cite this document: BenchChem. [Cbz-NH-peg1-CH₂CH₂cooh chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8096331#cbz-nh-peg1-ch2ch2cooh-chemical-properties\]](https://www.benchchem.com/product/b8096331#cbz-nh-peg1-ch2ch2cooh-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com